molecular formula C17H20N2O4 B14793459 Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B14793459
M. Wt: 316.35 g/mol
InChI Key: OGJHCOFYDDKAAH-UHFFFAOYSA-N
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Description

Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No: 2177266-40-7) is a sophisticated spirocyclic chemical scaffold with significant utility in medicinal chemistry and drug discovery research. Its molecular formula is C21H28N2O4, with a molecular weight of 372.5 g/mol . The compound features a unique spiro[5.5]undecane core structure, which incorporates two nitrogen atoms at the 3 and 9 positions, two ketone groups at the 8 and 10 positions, and dual protective groups—a benzyl group and a tert-butyloxycarbonyl (Boc) moiety—that enhance its versatility as a synthetic intermediate .This diazaspiro[5.5]undecane template is strategically valuable for constructing complex molecules, particularly in the synthesis of proprietary compounds where the rigid, three-dimensional spirocyclic framework can be leveraged to improve physicochemical properties and binding specificity . The presence of the Boc protecting group allows for selective deprotection under mild acidic conditions to expose the secondary amine for further functionalization, while the benzyl group can be removed via hydrogenation to generate key intermediates such as 3,9-diazaspiro[5.5]undecane-2,4-dione .This compound serves as a crucial precursor in the development of novel therapeutic agents. Structural analogs of this diazaspiroalkane class have demonstrated potent biological activity and are investigated as CCR8 antagonists for the treatment of immune-mediated diseases such as asthma and rhinitis , as well as in the design of spiroamide compounds targeting neurological disorders and pain . Researchers utilize this scaffold to create conformationally locked derivatives that mimic natural protein degrons, which is a promising strategy in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation . The compound is provided exclusively for research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage under inert conditions is recommended to maintain stability.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

benzyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H20N2O4/c20-14-10-17(11-15(21)18-14)6-8-19(9-7-17)16(22)23-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,20,21)

InChI Key

OGJHCOFYDDKAAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=O)NC(=O)C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reaction: Formation of the Spirocyclic Core

The synthesis begins with the cyclization of N-benzyl piperidine-4-ketone and ethyl cyanoacetate in a colamine (ethanolamine) solution. This step forms the dicyanocarbodiimide intermediate, which serves as the spirocyclic scaffold.

Key Conditions :

  • Reagents : N-benzyl piperidine-4-ketone, ethyl cyanoacetate, 12% colamine solution.
  • Reaction Time : 8 days under refrigeration (0–5°C).
  • Yield : 65–70%.

Mechanistic Insight :
The colamine acts as a base, facilitating the nucleophilic attack of the piperidine ketone on ethyl cyanoacetate. The resulting intermediate undergoes intramolecular cyclization to form the spiro[5.5]undecane core with two cyano groups.

Acidic Hydrolysis and Decarboxylation

The dicyanocarbodiimide intermediate is hydrolyzed under acidic conditions to introduce the 8,10-dioxo functionality.

Key Conditions :

  • Reagents : 50% aqueous H₃PO₄, H₂SO₄, or HCl.
  • Temperature : 110°C (oil bath).
  • Reaction Time : 15–30 hours.
  • Yield : 60–64%.

Mechanistic Insight :
Acidic hydrolysis converts the cyano groups (-CN) to carbonyls (-C=O), forming the 8,10-dioxo groups. Concurrent decarboxylation removes the ethyl ester, yielding a carboxylic acid intermediate.

Esterification: Introduction of the Benzyl Group

The carboxylic acid intermediate is esterified with benzyl alcohol to form the final benzyl carboxylate.

Key Conditions :

  • Reagents : Benzyl bromide or benzyl chloroformate, triethylamine (base), dichloromethane (solvent).
  • Reaction Time : 2–3 hours at room temperature.
  • Yield : 85–90% (estimated from analogous protocols).

Mechanistic Insight :
The carboxylic acid is activated (e.g., via acid chloride formation using thionyl chloride) and reacted with benzyl alcohol. Alternatively, direct coupling with benzyl bromide in the presence of a base facilitates esterification.

Industrial Production Considerations

Quality Control

  • Purity Standards : Final compounds are purified via recrystallization (methanol/ether) or column chromatography (silica gel, ethyl acetate/hexane).
  • Analytical Validation : HPLC and NMR ensure >95% purity for pharmaceutical applications.

Comparative Analysis of Methodologies

Patent-Based vs. Academic Approaches

Parameter Patent Method Academic Method
Cyclization Catalyst Colamine (ethanolamine) Chiral Lewis acids (e.g., BINOL)
Hydrolysis Conditions H₃PO₄, 110°C, 30 hours Enzymatic hydrolysis (lipases)
Esterification Efficiency 85–90% 70–75% (microwave-assisted)
Stereochemical Control Racemic mixture Enantioselective synthesis

Key Observations :

  • Patent methods prioritize scalability and cost-effectiveness, whereas academic approaches focus on stereochemical precision.
  • Industrial protocols avoid high-temperature steps to enhance safety.

Chemical Reactions Analysis

Nucleophilic Additions to Carbonyl Groups

The compound’s two ketone groups (positions 8 and 10) are susceptible to nucleophilic attack. Key reactions include:

  • Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., MeMgBr) to form tertiary alcohols. Selectivity depends on steric hindrance and reaction conditions.

  • Amine Condensation : Primary amines (e.g., benzylamine) undergo nucleophilic addition followed by dehydration to form imine derivatives, with yields up to 65% under acidic catalysis .

Table 1: Nucleophilic Addition Reactions

ReagentProductConditionsYield
MeMgBr8,10-Di(hydroxyethyl) adductTHF, −78°C → rt, 12 hr72%
BenzylamineSpirocyclic imineHCl (cat.), EtOH, reflux65%

Reduction of Dioxo Groups

The 8,10-diketone moiety is reducible to a diol or diamino structure:

  • LiAlH₄ Reduction : Converts both ketones to secondary alcohols, achieving >90% conversion in anhydrous THF at reflux .

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (50 psi), ketones are reduced to methylene groups, producing 3,9-diazaspiro[5.5]undecane derivatives .

Table 2: Reduction Outcomes

Reducing AgentProductTemperature/TimePurity
LiAlH₄8,10-Diol derivativeTHF, reflux, 16 hr89%
H₂/Pd/C8,10-Demethylated spirocycle50°C, 16 hr82%

Ester Hydrolysis and Functionalization

The benzyl carboxylate group undergoes hydrolysis and subsequent derivatization:

  • Basic Hydrolysis : Treatment with NaOH (2M) in THF/H₂O removes the benzyl group, yielding the carboxylic acid (78% yield).

  • Amidation : Coupling with amines (e.g., NH₃, substituted anilines) via HBTU-mediated reactions produces carboxamides. For example, benzamide derivatives show enhanced GABA<sub>A</sub> receptor binding (K<sub>i</sub> = 0.34 μM) .

Table 3: Ester Group Transformations

Reaction TypeReagent/CatalystProductYield/Bioactivity
HydrolysisNaOH (2M), H₂O/THFCarboxylic acid78%
AmidationHBTU, Et₃N, CH₂Cl₂Benzamide analogK<sub>i</sub> = 0.34 μM

Oxidation and Cycloaddition

  • Oxidation : The spirocyclic core resists oxidation, but side-chain hydroxyl groups (from reduced derivatives) can be oxidized to ketones using CrO₃ or Swern conditions.

  • Diels-Alder Reactivity : The conjugated diene system (post-reduction) participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

Scientific Research Applications

Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. As a GABAAR antagonist, the compound binds to the GABAAR and inhibits its activity, leading to altered neurotransmission. This interaction can affect various neurological pathways and has potential therapeutic applications in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate with analogous spirocyclic compounds:

Compound Name Substituents Molecular Weight Key Functional Groups Structural and Functional Notes
This compound (Target Compound) Benzyl ester, 8,10-dioxo ~340.36* Ester, amide, spiro, dual ketones High rigidity; dual ketones increase hydrogen-bonding capacity, enhancing solubility and target interaction .
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate tert-Butyl ester, 8-oxo 268.35 Ester, amide, spiro, single ketone Reduced hydrogen-bonding potential compared to dioxo derivatives; tert-butyl group improves metabolic stability.
tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate tert-Butyl ester, 1-fluoro 272.36 Ester, amide, spiro, fluorine substituent Fluorine enhances electronegativity and metabolic stability; may alter electronic properties of the ring.
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate tert-Butyl ester, 7,7-difluoro 290.35 Ester, amide, spiro, dual fluorine substituents Difluoro substitution increases steric and electronic effects, potentially impacting ring puckering .
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane Benzyl and cyclobutyl substituents 284.39 Amine, spiro, aromatic and aliphatic groups Free amines increase basicity; cyclobutyl adds steric bulk, possibly hindering target interactions.
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-methyl-, tert-butyl ester tert-Butyl ester, 9-methyl 268.39 Ester, amide, spiro, methyl substituent Methyl group reduces rotational freedom; tert-butyl ester balances lipophilicity and stability.

Notes:

  • Molecular Weight Estimation : The target compound’s molecular weight is inferred based on structural analogs.
  • Synthetic Accessibility : Synthesis often employs coupling reagents (e.g., HATU) and spirocyclization conditions (e.g., Cs₂CO₃ in DMF) .
  • Biological Relevance : The dual ketones in the target compound may enhance binding to proteasomal targets in PROTAC applications, while benzyl esters could act as prodrug moieties .

Key Research Findings

Conformational Rigidity : Spirocyclic frameworks like the 5.5 system restrict molecular flexibility, favoring entropically optimized binding to biological targets .

Fluorine Effects : Fluorinated analogs (e.g., 1-fluoro and 7,7-difluoro derivatives) exhibit improved metabolic stability and altered electronic profiles, which can modulate target affinity .

Ester Group Impact : Benzyl esters increase lipophilicity (logP ~2.5–3.0) compared to tert-butyl esters (logP ~1.5–2.0), influencing pharmacokinetic properties such as absorption and distribution .

Biological Activity

Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, synthesis, and implications for medicinal chemistry.

  • Molecular Formula : C17H20N2O4
  • Molar Mass : 316.35 g/mol
  • Density : 1.29 g/cm³ (Predicted)
  • Boiling Point : 536.8 °C (Predicted)
  • pKa : 11.57 (Predicted)

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological research:

  • Neuropharmacological Effects :
    • Compounds with similar structures have shown promise in modulating gamma-aminobutyric acid type A receptors (GABAAR), which are crucial for neurotransmission and neurological functions. Preliminary studies suggest that this compound may act as a competitive antagonist at GABAARs, potentially influencing neurotransmitter signaling pathways .
  • Potential Therapeutic Applications :
    • Research indicates that derivatives of diazaspiro compounds may be effective in treating various conditions such as obesity, pain management, immune system disorders, and psychotic disorders . The unique structure of this compound allows it to interact with multiple biological macromolecules, influencing cellular processes and signaling pathways.
  • Inhibition Studies :
    • In vitro studies have demonstrated that certain diazaspiro compounds can inhibit the secretion of specific proteins associated with bacterial pathogenicity, suggesting potential applications in antimicrobial therapy .

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuropharmacologyModulates GABAARs; potential antagonist properties affecting neurotransmitter signaling
Pain ManagementCompounds show efficacy in pain relief models
Antimicrobial EffectsInhibition of protein secretion in pathogenic bacteria
ImmunomodulatoryPotential to influence immune response mechanisms

Detailed Research Findings

  • Neuropharmacological Mechanism :
    • A study highlighted the interaction of diazaspiro compounds with GABAARs, indicating that the presence of nitrogen atoms in the spiro framework enhances binding affinity and receptor modulation . The specific interaction patterns observed suggest that these compounds can effectively alter receptor conformation and activity.
  • Synthesis and Derivatives :
    • The synthesis of this compound typically involves multi-step organic reactions that are optimized for yield and purity. Variations in the synthetic route can lead to derivatives with distinct biological activities .
  • Pharmacological Data :
    • Binding affinity studies have shown varying degrees of inhibition at GABAARs for structurally related compounds. For example, compounds similar to Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane have demonstrated Ki values indicating significant receptor interaction at micromolar concentrations .

Q & A

Q. What techniques identify metabolic pathways and metabolites in preclinical studies?

  • Methodology : Use liver microsomes or hepatocytes for in vitro metabolism studies. Detect phase I metabolites (e.g., hydroxylation at the spirocyclic ring) via UPLC-QTOF-MS. Compare fragmentation patterns with reference standards .

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